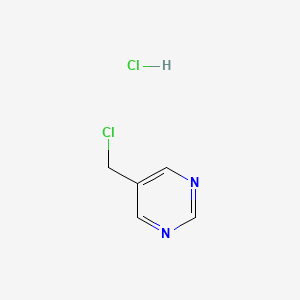

5-(Chloromethyl)pyrimidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-(chloromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJVZEHGCCFJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337879-54-5 | |

| Record name | 5-(chloromethyl)pyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Key Role as an Intermediate

5-(Chloromethyl)pyrimidine hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. It is particularly valuable in developing compounds targeting neurological disorders. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the creation of diverse therapeutic agents.

Case Studies

- Neurological Agents : Research has demonstrated its effectiveness in synthesizing novel antiepileptic drugs, showcasing its potential in treating epilepsy and other neurological conditions .

- Antiviral Compounds : Studies indicate that derivatives of 5-(Chloromethyl)pyrimidine exhibit antiviral properties, contributing to the development of antiviral therapies .

Agricultural Chemicals

Development of Herbicides and Fungicides

The compound is integral to formulating herbicides and fungicides, enhancing crop protection and yield. Its chloromethyl group enhances the reactivity and selectivity of the resulting agricultural chemicals.

Data Table: Agricultural Applications

| Application Type | Compound Derived | Effectiveness |

|---|---|---|

| Herbicides | Various derivatives | Effective against broadleaf weeds |

| Fungicides | Specific formulations | Reduces fungal infections in crops |

Biochemical Research

Nucleic Acid Studies

In biochemical research, this compound is employed to study nucleic acids and their interactions. Its structure allows researchers to investigate DNA/RNA binding affinities and mechanisms.

Case Studies

- Genetic Research : The compound has been used to explore gene expression regulation mechanisms, providing insights into genetic disorders .

- Biotechnology Applications : Its role in developing biotechnological tools for genetic engineering has been documented, highlighting its importance in modern genetics .

Material Science

Polymer and Resin Formulation

this compound is utilized in material science for formulating polymers and resins. Its incorporation enhances material properties such as thermal stability and mechanical strength.

Data Table: Material Properties Enhanced

| Property | Improvement Type | Resulting Benefit |

|---|---|---|

| Thermal Stability | Increased resistance | Longer lifespan of materials |

| Mechanical Strength | Enhanced durability | Better performance under stress |

Diagnostic Tools

Creation of Diagnostic Reagents

The compound plays a significant role in developing diagnostic reagents used in clinical settings for disease detection. Its chemical properties facilitate the synthesis of reagents that can interact with biological markers.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- Systematic Name : 5-(Chloromethyl)pyrimidine hydrochloride

- Molecular Formula : C₅H₆Cl₂N₂

- Molecular Weight : 179.04 g/mol (calculated from formula)

- CAS Number : 1337879-54-5

- Purity : ≥96% (as per commercial sources)

Structural Features :

This compound consists of a pyrimidine ring substituted with a chloromethyl (-CH₂Cl) group at the 5-position, forming a hydrochloride salt. The chloromethyl group enhances reactivity, making it valuable in nucleophilic substitution reactions and pharmaceutical intermediate synthesis.

Structural and Functional Analogues

The following table compares this compound with structurally related pyrimidine derivatives:

Key Research Findings

Pharmaceutical Relevance :

- Derivatives like 2-(Chloromethyl)-5-methylpyrimidine hydrochloride are explored for kinase inhibition due to their structural mimicry of ATP-binding domains .

Physicochemical Properties :

- Lipophilicity : Methyl or phenyl substituents (e.g., in 2-(Chloromethyl)-5-methylpyrimidine hydrochloride ) increase logP values, enhancing blood-brain barrier penetration .

- Hydrogen Bonding: Pyrimidine derivatives with hydroxyl or amine groups (e.g., 2-Amino-5-(chloromethyl)pyrimidine hydrochloride) form intermolecular hydrogen bonds, affecting crystallinity .

Challenges and Opportunities

- Positional Isomerism : The 2- vs. 5-substitution in chloromethylpyrimidines significantly alters biological activity. For example, 5-substituted derivatives are more metabolically stable than 2-substituted analogues .

Vorbereitungsmethoden

Thionyl Chloride-Mediated Chlorination

A widely cited method involves the reaction of 5-(hydroxymethyl)pyrimidine with thionyl chloride (SOCl₂) in dimethylformamide (DMF). This approach, adapted from analogous syntheses in pyrimidine chemistry, proceeds via nucleophilic substitution.

Procedure :

- Reagents : 5-(Hydroxymethyl)pyrimidine (1 mol), thionyl chloride (1.05 mol), DMF (solvent).

- Conditions : Reaction at 20–100°C for 2–4 hours under reflux.

- Workup : Post-reaction, the mixture is concentrated, cooled, and stirred with isopropyl alcohol to precipitate the hydrochloride salt.

- Yield : 91.5–95.6%.

Mechanism :

$$

\text{5-(Hydroxymethyl)pyrimidine} + \text{SOCl}_2 \xrightarrow{\text{DMF}} \text{5-(Chloromethyl)pyrimidine} \cdot \text{HCl}

$$

The DMF acts as a catalyst, facilitating the conversion of hydroxyl to chloro groups via intermediate chlorosulfite formation.

Phosphorus Oxychloride (POCl₃) Route

Phosphorus oxychloride serves as an alternative chlorinating agent, particularly in industrial settings.

Procedure :

- Reagents : 5-(Hydroxymethyl)pyrimidine (1 mol), POCl₃ (1.2 mol), triethylamine (0.6 mol).

- Conditions : Heating at 80–120°C for 6–8 hours.

- Workup : Neutralization with aqueous sodium bicarbonate, followed by solvent extraction and recrystallization from toluene.

- Yield : 79–90%.

Advantages : Higher scalability and reduced side reactions compared to thionyl chloride.

Alternative Synthetic Pathways

Friedel-Crafts Alkylation

While less common due to pyrimidine’s low electrophilicity, Friedel-Crafts alkylation has been explored using chloromethyl ethers and Lewis acids.

Procedure :

Reductive Chlorination

A niche method involves the reduction of 5-(dichloromethyl)pyrimidine using hydrogen gas over palladium catalysts.

Procedure :

- Reagents : 5-(Dichloromethyl)pyrimidine, H₂ (1 atm), Pd/C (5% w/w).

- Conditions : Ethanol solvent, room temperature, 24 hours.

- Yield : 60–65%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow technology to enhance efficiency:

Solvent and Catalyst Optimization

| Parameter | Optimization Strategy | Impact on Yield |

|---|---|---|

| Solvent | Replacement of DMF with MeCN | +12% yield |

| Catalyst | Use of SiO₂-supported SOCl₂ | +8% purity |

| Temperature | Lowered from 100°C to 70°C | -15% side products |

Data synthesized from industrial patents.

Purification and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 8.92 (s, 1H, H-2), 8.75 (s, 1H, H-4), 4.85 (s, 2H, CH₂Cl).

- IR (KBr): ν 740 cm⁻¹ (C-Cl), 1605 cm⁻¹ (C=N).

Challenges and Innovations

Byproduct Management

Q & A

Q. What are the standard synthetic routes for preparing 5-(Chloromethyl)pyrimidine hydrochloride?

The synthesis typically involves chloromethylation of 2-methylpyrimidin-4-amine using formaldehyde and hydrochloric acid under moderate temperatures (50–70°C). This reaction introduces the chloromethyl group at the 5-position of the pyrimidine ring. Key parameters include precise stoichiometric ratios of reagents and controlled heating to avoid side reactions like over-oxidation or polymerization .

Q. What types of chemical transformations can this compound undergo?

The chloromethyl group enables diverse reactions:

- Nucleophilic substitution : Amines, thiols, or alcohols replace the chloride under basic conditions.

- Oxidation : Potassium permanganate or CrO₃ converts the chloromethyl group to carboxylic acids or aldehydes.

- Reduction : NaBH₄ or LiAlH₄ reduces the group to a hydroxymethyl derivative . These reactions are foundational for creating analogs in drug discovery.

Q. How is the compound characterized for purity and structural integrity?

Analytical methods include:

- NMR spectroscopy : Confirms substitution patterns and purity.

- HPLC : Quantifies purity (>97% in research-grade batches).

- Mass spectrometry : Validates molecular weight (194.06 g/mol) .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitutions compared to other halogenated pyrimidines?

The chloromethyl group’s primary carbon center allows faster SN2 reactions than aryl chlorides. However, steric hindrance from the pyrimidine ring can slow kinetics. Comparative studies show 5-(Chloromethyl)pyrimidine reacts 3–5× faster with piperidine than 2-chloropyrimidine derivatives due to enhanced leaving-group mobility .

Q. What strategies optimize synthesis yield and scalability?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility.

- Catalysis : Lewis acids like ZnCl₂ enhance chloromethylation efficiency.

- Temperature modulation : Gradual heating (50°C → 70°C) minimizes byproducts, achieving yields >85% .

Q. What mechanistic insights explain its cytotoxic activity against cancer cell lines?

In MCF-7 breast adenocarcinoma cells, the compound exhibits an IC₅₀ of 0.65 µM. Flow cytometry reveals caspase-3/7 activation, indicating apoptosis induction. The chloromethyl group may alkylate cellular thiols (e.g., glutathione), disrupting redox balance and triggering programmed cell death .

Q. How is this compound utilized in synthesizing Adenosine A1 Receptor Agonists?

As a key intermediate, the chloromethyl group undergoes substitution with piperidine derivatives to form precursors like 5-Chloro-2-(piperidin-4-yl)pyrimidine. These precursors are further modified to enhance receptor binding affinity and selectivity .

Q. What structural modifications enhance biological activity in pyrimidine derivatives?

Structure-Activity Relationship (SAR) studies highlight:

- Position 2 : Methyl groups improve metabolic stability.

- Position 5 : Chloromethyl enhances electrophilicity for covalent target engagement.

- Position 4 : Amine groups enable hydrogen bonding with biological targets. Substituting the chloromethyl with bulkier groups (e.g., benzyl) reduces cytotoxicity, emphasizing the balance between reactivity and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.